dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine
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Overview
Description
Dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine typically involves the alkylation of 1-methyl-1H-imidazole with dimethylamine. One common method includes the reaction of 1-methyl-1H-imidazole with formaldehyde and dimethylamine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of imidazole derivatives with different functional groups .
Scientific Research Applications
Dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Methylimidazole: Another imidazole derivative with a different substitution pattern.
1,2-Dimethylimidazole: A compound with two methyl groups on the imidazole ring, offering different reactivity.
Uniqueness
Dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
1849346-24-2 |
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Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1-methylimidazol-2-yl)methanamine |
InChI |
InChI=1S/C7H13N3/c1-9(2)6-7-8-4-5-10(7)3/h4-5H,6H2,1-3H3 |
InChI Key |
FKSKZOXOLXOIQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CN(C)C |
Purity |
95 |
Origin of Product |
United States |
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